1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]butan-1-one
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Overview
Description
1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]butan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
These can include enzymes, receptors, and ion channels .
Mode of Action
Pyrazoline derivatives often exert their effects by binding to their targets and modulating their activity .
Biochemical Pathways
Pyrazoline derivatives can affect various biochemical pathways depending on their targets .
Pharmacokinetics
These properties can vary widely among different pyrazoline derivatives .
Result of Action
Pyrazoline derivatives have been reported to have various effects, including antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory activities .
Action Environment
These factors can include pH, temperature, and the presence of other substances .
Preparation Methods
The synthesis of 1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]butan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and furan intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include hydrazine, acetophenone, and furfural. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]butan-1-one can be compared to other similar compounds, such as:
1-(3,5-Diphenylpyrazol-4-yl)-3-(2-furyl)propan-1-one: This compound has a similar structure but lacks the butanone moiety, which may affect its chemical reactivity and biological activity.
1-(3,5-Diphenylpyrazol-4-yl)-3-(2-thienyl)butan-1-one: The substitution of the furan ring with a thiophene ring can lead to different electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse chemical and biological properties.
Properties
IUPAC Name |
1-[3-(1,3-diphenylpyrazol-4-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-2-10-25(31)30-23(17-22(27-30)24-15-9-16-32-24)21-18-29(20-13-7-4-8-14-20)28-26(21)19-11-5-3-6-12-19/h3-9,11-16,18,23H,2,10,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQFRKCGWDGSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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